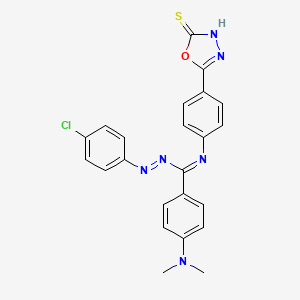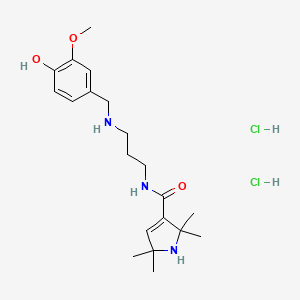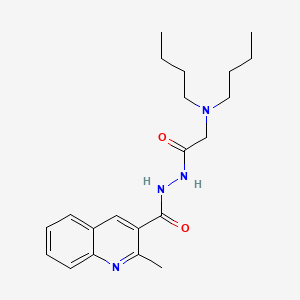
4-Quinolinecarboxylic acid, 2-methyl-, 2-((dibutylamino)acetyl)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Quinolinecarboxylic acid, 2-methyl-, 2-((dibutylamino)acetyl)hydrazide is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal and synthetic organic chemistry. This particular compound is known for its potential biological activities and is used in various scientific research fields.
准备方法
The synthesis of 4-Quinolinecarboxylic acid, 2-methyl-, 2-((dibutylamino)acetyl)hydrazide can be achieved through several synthetic routes. One common method involves the reaction of 2-methylquinoline-4-carboxylic acid with dibutylamine and acetic hydrazide under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial production methods often involve the use of flow reactors and strong acids to facilitate the reaction. The Doebner–von Miller reaction protocol is one of the preferred methods for synthesizing 2-methylquinoline derivatives .
化学反应分析
4-Quinolinecarboxylic acid, 2-methyl-, 2-((dibutylamino)acetyl)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the dibutylamino group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
4-Quinolinecarboxylic acid, 2-methyl-, 2-((dibutylamino)acetyl)hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.
作用机制
The mechanism of action of 4-Quinolinecarboxylic acid, 2-methyl-, 2-((dibutylamino)acetyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting certain enzymes or receptors involved in the biological processes of pathogens. For example, its antiviral activity may be due to the inhibition of viral replication enzymes . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.
相似化合物的比较
4-Quinolinecarboxylic acid, 2-methyl-, 2-((dibutylamino)acetyl)hydrazide can be compared with other similar compounds in the quinoline family, such as:
2-Methylquinoline-4-carboxylic acid: A precursor in the synthesis of the target compound.
2-Styrylquinoline-4-carboxylic acids: Known for their anti-inflammatory and antimicrobial activities.
4-Arylquinoline-2-carboxylate derivatives: These compounds show antiprotozoal activity against parasites like Toxoplasma gondii.
The uniqueness of this compound lies in its specific dibutylaminoacetyl hydrazide group, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives.
属性
CAS 编号 |
134341-02-9 |
|---|---|
分子式 |
C21H30N4O2 |
分子量 |
370.5 g/mol |
IUPAC 名称 |
N'-[2-(dibutylamino)acetyl]-2-methylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C21H30N4O2/c1-4-6-12-25(13-7-5-2)15-20(26)23-24-21(27)18-14-17-10-8-9-11-19(17)22-16(18)3/h8-11,14H,4-7,12-13,15H2,1-3H3,(H,23,26)(H,24,27) |
InChI 键 |
FANOKEXDKMFQHW-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)CC(=O)NNC(=O)C1=CC2=CC=CC=C2N=C1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



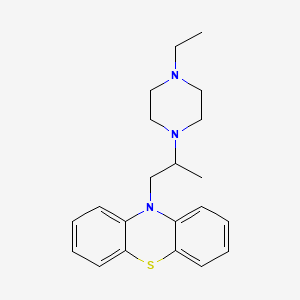
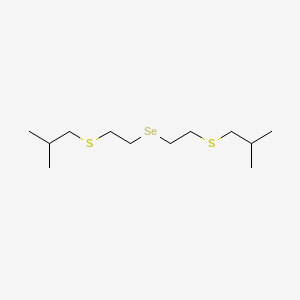

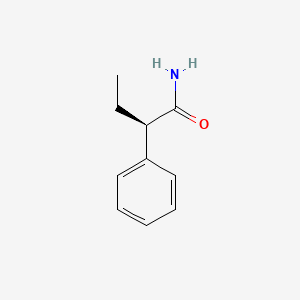

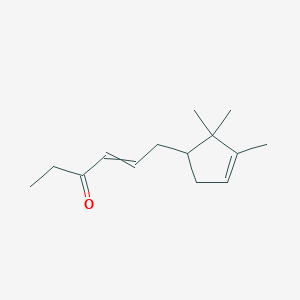
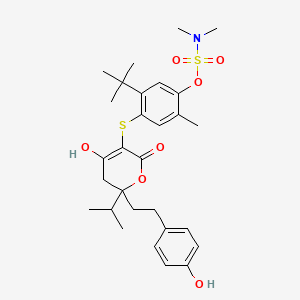
![2-Aminoethanol;chromium;hydron;2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonic acid;hydrate](/img/structure/B12723652.png)

